N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
CAS No.:
Cat. No.: VC17553306
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17F3N2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine |
| Standard InChI | InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2 |
| Standard InChI Key | IKSGBXBRRZTCIH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine ring (a five-membered amine heterocycle) connected via an ethyl chain to a para-substituted trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group induces significant electronic effects: its strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces . This group also enhances lipid solubility, improving membrane permeability and bioavailability.
Key physicochemical parameters include:
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Molecular Formula: C₁₃H₁₇F₃N₂
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Molecular Weight: 270.28 g/mol
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LogP: ~2.8 (predicted), indicating moderate lipophilicity.
The pyrrolidine ring's conformation (envelope or twist) affects binding to biological targets, with the amine group serving as a hydrogen bond donor .
Synthetic Methodologies
Multi-Step Synthesis via Coupling Reactions
The synthesis of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine typically involves:
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Formation of the Phenethylamine Backbone:
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4-(Trifluoromethyl)benzyl bromide undergoes nucleophilic substitution with ethylenediamine to yield 2-[4-(trifluoromethyl)phenyl]ethylamine.
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Pyrrolidine Ring Construction:
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Cyclization of 4-chlorobutan-1-amine derivatives under basic conditions forms the pyrrolidine core.
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Coupling via Reductive Amination:
Optimization Notes:
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Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aromatic systems .
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Continuous flow reactors enhance yield (up to 78%) by minimizing side reactions .
Biological Activity and Mechanism
Target Engagement and Pharmacodynamics
The compound exhibits affinity for central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine transporters. In vitro assays demonstrate:
The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins, while the pyrrolidine nitrogen forms salt bridges with aspartate residues .
Structure-Activity Relationship (SAR) Studies
Modifications to the core structure reveal critical pharmacophoric elements:
Key Findings:
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The -CF₃ group is indispensable for target affinity.
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Pyrrolidine substitution at C2 optimizes steric interactions .
Pharmacokinetics and Toxicity
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Absorption: Oral bioavailability in rats is 65% due to high intestinal permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites.
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Toxicity: No significant hepatotoxicity observed at doses ≤50 mg/kg (28-day rat study) .
Applications and Future Directions
Pharmaceutical Development
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Antidepressant Candidates: Derivatives are in preclinical trials for major depressive disorder.
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Adjuvant Analgesics: Combined with opioids to reduce dosage and dependency risks .
Chemical Probes
Used to study neurotransmitter transport mechanisms in Parkinson’s disease models.
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